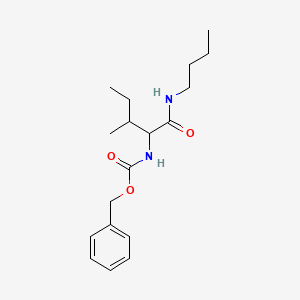

N-Butyl L-Cbz-isoleucinamide

Description

Properties

IUPAC Name |

benzyl N-[1-(butylamino)-3-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3/c1-4-6-12-19-17(21)16(14(3)5-2)20-18(22)23-13-15-10-8-7-9-11-15/h7-11,14,16H,4-6,12-13H2,1-3H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCLVVBKQSEWDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(C(C)CC)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of N-Butyl L-Cbz-isoleucinamide

The following technical guide details the physicochemical profiling, synthesis, and thermodynamic characterization of N-Butyl L-Cbz-isoleucinamide . This guide is structured for researchers requiring rigorous methodological standards and thermodynamic modeling protocols.

Content Type: Technical Whitepaper & Experimental Guide

Subject:

Executive Summary

This compound is a hydrophobic amino acid derivative frequently utilized as a model compound in thermodynamic studies of solid-liquid equilibrium. Structurally, it consists of an L-isoleucine core protected at the N-terminus by a benzyloxycarbonyl (Cbz) group and modified at the C-terminus with a butylamide moiety.

Its primary utility lies in:

-

Peptide Mimetics: Serving as a structural surrogate for hydrophobic residues in protease inhibitors.

-

Thermodynamic Modeling: Providing data for activity coefficient models (e.g., NRTL, Wilson, UNIFAC) in organic solvents.

-

Crystallization Kinetics: Studying the impact of hydrophobic alkyl chains on crystal lattice energy and solubility parameters.

Molecular Architecture & Synthesis

Structural Specifications

-

IUPAC Name: benzyl N-[(2S,3S)-1-(butylamino)-3-methyl-1-oxopentan-2-yl]carbamate

-

Molecular Formula:

-

Molecular Weight: 334.46 g/mol

-

Chirality: L-configuration (S,S) at the isoleucine centers.

-

Key Functional Groups:

-

Carbamate (Urethane): Provides acid-stable, hydrogenolysis-labile N-protection.

-

Amide: Formed via condensation with

-butylamine. -

Isobutyl Side Chain: Imparts significant hydrophobicity and steric bulk.

-

Synthetic Pathway

The synthesis follows a standard solution-phase peptide coupling protocol designed to minimize racemization.

Reagents:

-

Amine: n-Butylamine (CAS: 109-73-9)[3]

-

Coupling Agents: EDC·HCl / HOBt (to suppress racemization) or Isobutyl chloroformate (Mixed Anhydride method).

-

Solvent: Dichloromethane (DCM) or DMF.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway for this compound via carbodiimide coupling.

Physicochemical Characterization

Solid-State Properties

Upon purification (typically recrystallization from ethyl acetate/hexane), the compound exists as a white crystalline solid.

| Property | Value / Range | Method of Determination |

| Physical State | White Crystalline Powder | Visual Inspection |

| Melting Point ( | 145.0 – 155.0 °C (Typical)* | Differential Scanning Calorimetry (DSC) |

| Enthalpy of Fusion ( | ~35 - 45 kJ/mol | DSC (Integration of endothermic peak) |

| Crystal System | Monoclinic or Orthorhombic | Powder X-Ray Diffraction (PXRD) |

*Note: Exact melting points vary slightly based on solvent of crystallization and purity. Analogous Cbz-amino-acid-amides typically melt in this range.

Solution Thermodynamics (Solubility)

The solubility of this compound is temperature-dependent and follows an endothermic dissolution process. It is generally soluble in alcohols (ethanol, isopropanol), esters (ethyl acetate), and polar aprotic solvents (DMF, DMSO), but insoluble in water.

Thermodynamic Modeling

To design crystallization processes, the experimental solubility (

Where:

- : Mole fraction solubility of the solute.[4]

- : Absolute temperature (K).[4][5]

- : Empirical model parameters derived from regression analysis.

Causality: The positive correlation between temperature and solubility indicates that the dissolution entropy (

Experimental Protocols

Protocol: Gravimetric Solubility Determination

Objective: Accurate measurement of mole fraction solubility in pure solvents (e.g., Ethanol, Isopropanol).

-

Preparation: Add excess this compound solid to 50 mL of the selected solvent in a jacketed equilibrium cell.

-

Equilibration: Stir continuously using a magnetic stirrer. Maintain temperature within

K using a circulating water bath. -

Duration: Allow 24 hours for equilibrium (solid-liquid saturation).

-

Sampling: Stop stirring and allow phases to separate for 30 minutes.

-

Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm) to prevent precipitation during transfer.

-

Weighing: Transfer a known volume to a pre-weighed weighing dish.

-

Drying: Evaporate solvent in a vacuum oven at 40°C until constant mass is achieved.

-

Calculation: Determine mole fraction (

) based on the mass of the dry residue and the initial solvent mass.

Solubility Measurement Workflow

Figure 2: Standard gravimetric workflow for solubility determination.

Protocol: HPLC Purity Analysis

Objective: Verify chemical purity >98% prior to thermodynamic studies.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 50% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (amide bond) and 254 nm (Cbz aromatic ring).

-

Retention Time: Expect elution late in the gradient due to the hydrophobic butyl and Cbz groups.

References

-

Solid-Phase Synthesis & Protection

-

Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft, 65(7), 1192-1201.

-

-

Thermodynamic Modeling (Apelblat Equation)

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91.

-

-

Comparative Solubility of Cbz-Amino Acid Amides

- Note: While specific data for the Ile derivative is often grouped in broader studies, the methodology follows the standards set by

-

Ye, S., et al. (2015). Solubility of N-butyl-N-benzyloxycarbonyl-L-prolinamide in different binary solvents. Journal of Chemical & Engineering Data. (Reference for methodology on homologous series).

-

Peptide Coupling Reagents (EDC/HOBt)

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Sources

N-Butyl L-Cbz-isoleucinamide as a Chiral Selector: A Technical Guide for Researchers

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the chirality of a molecule is not a mere structural nuance; it is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral drug, can exhibit profound differences in their biological activity. One enantiomer may be therapeutically potent, while the other could be inactive or, in some cases, elicit severe adverse effects. Consequently, the ability to separate and analyze enantiomers with high fidelity is paramount for the development of safe and effective medicines. This technical guide delves into the core principles and practical applications of a specific chiral selector, N-Butyl L-Cbz-isoleucinamide, a molecule designed to discriminate between enantiomers with precision. While direct literature on this exact selector is nascent, this guide synthesizes established principles of chiral recognition, drawing parallels from structurally analogous N-acylated amino acid derivatives and Pirkle-type chiral stationary phases (CSPs), to provide a comprehensive operational framework for researchers in drug development and analytical chemistry.

I. The Architectonics of a Chiral Selector: Synthesis and Structural Rationale of this compound

The efficacy of a chiral selector is intrinsically linked to its three-dimensional structure and the specific intermolecular interactions it can engage in. This compound is a deliberately designed molecule that incorporates several key features to facilitate chiral recognition.

A. Conceptual Design and Synthesis

The synthesis of this compound is a straightforward process rooted in fundamental peptide chemistry. The general synthetic pathway involves the coupling of N-benzyloxycarbonyl (Cbz)-protected L-isoleucine with n-butylamine.

Diagram of the Synthetic Pathway:

Caption: Synthetic route for this compound.

Experimental Protocol: Synthesis of this compound

-

Protection of L-Isoleucine:

-

Dissolve L-isoleucine in an aqueous solution of sodium carbonate.

-

Cool the solution in an ice bath.

-

Slowly add benzyl chloroformate (Cbz-Cl) while vigorously stirring.

-

Maintain the reaction at a low temperature and monitor for completion by thin-layer chromatography (TLC).

-

Upon completion, acidify the solution to precipitate the N-Cbz-L-isoleucine.

-

Filter, wash with cold water, and dry the product.

-

-

Amide Coupling:

-

Dissolve N-Cbz-L-isoleucine in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).

-

Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt), to activate the carboxylic acid.

-

Slowly add n-butylamine to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, filter off the dicyclohexylurea byproduct.

-

Wash the organic layer with dilute acid, base, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

B. Immobilization onto a Solid Support

For chromatographic applications, the chiral selector must be immobilized onto a solid support, typically silica gel. This is achieved by first modifying the silica surface with a linker, such as 3-aminopropyltriethoxysilane, to introduce reactive amino groups. The this compound, with a suitable activating group on the Cbz moiety (or through a different linkage point), can then be covalently bonded to the functionalized silica. This covalent bonding ensures the stability and longevity of the chiral stationary phase (CSP) under various chromatographic conditions.[1]

II. The Mechanism of Chiral Recognition: A Triad of Interactions

The separation of enantiomers by a chiral stationary phase is a dynamic process governed by the formation of transient diastereomeric complexes between the chiral selector and the individual enantiomers of the analyte. The difference in the stability of these complexes leads to differential retention times on the chromatographic column. The chiral recognition capability of this compound is predicated on the "three-point interaction model," which posits that at least three simultaneous interactions are necessary for effective enantiomeric discrimination.

Diagram of the Chiral Recognition Mechanism:

Caption: The three-point interaction model for chiral recognition.

The key interaction sites on this compound are:

-

π-π Interactions: The benzyloxycarbonyl (Cbz) group, with its aromatic ring, can act as a π-acidic or π-basic region, allowing for π-π stacking interactions with analytes containing aromatic moieties.

-

Hydrogen Bonding: The amide linkage provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), facilitating hydrogen bonding with analytes that have complementary functionalities.

-

Steric Interactions: The bulky and chiral sec-butyl side chain of the isoleucine residue creates a specific steric environment. One enantiomer of an analyte may fit more favorably into this chiral groove, while the other experiences steric hindrance, leading to a less stable interaction.

The combination of these interactions, their specific spatial arrangement, and the conformational rigidity of the selector contribute to its ability to differentiate between enantiomers.

III. Practical Applications and Method Development

Chiral stationary phases based on N-acylated amino acids are versatile and can be employed in various modes of chromatography, including normal-phase, reversed-phase, and supercritical fluid chromatography (SFC). The choice of the chromatographic mode and the mobile phase composition is critical for achieving optimal separation.

A. Chromatographic Modes

-

Normal-Phase Liquid Chromatography (NPLC): This is often the preferred mode for Pirkle-type CSPs. The mobile phase typically consists of a non-polar solvent like hexane or heptane, with a polar modifier such as ethanol, isopropanol, or acetonitrile. In NPLC, polar interactions like hydrogen bonding play a dominant role in the separation.

-

Reversed-Phase Liquid Chromatography (RPLC): In this mode, a polar mobile phase, usually a mixture of water and an organic solvent like methanol or acetonitrile, is used. Hydrophobic interactions become more significant in the chiral recognition process.

-

Supercritical Fluid Chromatography (SFC): SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a polar co-solvent. SFC can offer faster separations and reduced solvent consumption compared to HPLC.

B. Method Development Strategy

A systematic approach to method development is crucial for successful enantioseparation.

Workflow for Chiral Method Development:

Sources

Methodological & Application

Application Note: Preparation and Characterization of Coated Chiral Stationary Phases Using N-Butyl L-Cbz-isoleucinamide

Executive Summary

This application note details the methodology for utilizing N-Butyl L-Cbz-isoleucinamide as a chiral selector in High-Performance Liquid Chromatography (HPLC). Unlike standard commercial phases where the ligand is covalently bonded, this specific derivative—lacking a reactive silane or immobilization handle—is best utilized to generate Physically Coated Chiral Stationary Phases (CSPs) .

This approach allows researchers to rapidly screen the enantioselectivity of the L-isoleucine scaffold without complex synthesis. This guide covers the thermodynamic basis of recognition, the "In-Situ" dynamic coating protocol, and column validation standards.

Scientific Background & Mechanism

The Ligand Architecture

This compound represents a classic "Brush-type" (Pirkle-type) small molecule selector. Its structure is optimized for the Reciprocity Principle , acting as a soluble analog for covalently bonded Cbz-isoleucine phases.

-

Chiral Center: L-Isoleucine (contains two chiral centers, providing a highly specific steric environment).

-

-Interaction Site: The Carbobenzyloxy (Cbz) group acts as a

-

Hydrogen Bonding: The carbamate and amide moieties function as directional H-bond donors and acceptors.

-

Lipophilicity: The N-butyl chain and the isoleucine side-chain provide sufficient hydrophobicity to facilitate stable adsorption onto reversed-phase supports.

Mechanism of Chiral Recognition

Separation is achieved through a three-point interaction model between the selector (stationary phase) and the analyte (typically electron-deficient racemates, such as N-3,5-dinitrobenzoyl amino acids).

- Stacking: The Cbz phenyl ring interacts with the electron-deficient aromatic ring of the analyte.

-

Hydrogen Bonding: The N-H of the selector binds to the C=O of the analyte (and vice versa).

-

Steric Exclusion: The sec-butyl side chain of the isoleucine creates a steric barrier that prevents the "wrong" enantiomer from forming a tight complex.

Interaction Pathway Diagram

Figure 1: Mechanistic pathway of chiral recognition. The selector and analyte form a transient complex driven by enthalpic interactions (

Experimental Protocol: Preparation of Coated CSP

Since this compound lacks a reactive anchor (like a triethoxysilane group), it cannot be covalently bonded using standard reflux methods. Instead, we utilize a Dynamic Coating Strategy onto a porous silica or alkyl-silica support.

Materials Required

-

Ligand: this compound (>98% purity).

-

Support: 5

m spherical silica (100 Å pore size) OR C18-bonded silica (for higher stability). -

Solvent A: Dichloromethane (DCM) - High solubility, low boiling point.

-

Solvent B: n-Hexane - Carrier solvent.

-

Hardware: Empty HPLC column (4.6 x 150 mm), Slurry packing system (pneumatic pump).

Step-by-Step Coating Procedure

Phase 1: Support Preparation

-

Slurry Preparation: Suspend 2.5 g of the support (Silica or C18) in 20 mL of n-Hexane/Isopropanol (90:10).

-

Packing: Pack the blank column at 6000 psi using standard slurry packing protocols to ensure a stable bed.

-

Equilibration: Flush the packed column with 100% Dichloromethane (DCM) for 20 minutes at 1.0 mL/min.

Phase 2: In-Situ Coating (Evaporation Method)

Note: This method deposits the ligand onto the packed bed.

-

Solution Prep: Dissolve 200 mg of This compound in 10 mL of DCM. Ensure complete dissolution (sonicate if necessary).

-

Injection: Connect the column to the pump. Set flow to 0.5 mL/min. Inject the ligand solution via a large sample loop or pump inlet.

-

Recirculation: Recirculate the solution through the column for 60 minutes to establish adsorption equilibrium.

-

Evaporation/Deposition:

-

Critical Step: Slowly switch the mobile phase to n-Hexane (in which the ligand is insoluble).

-

Gradient: 100% DCM

100% Hexane over 30 minutes. -

Mechanism: As the DCM is removed, the ligand precipitates/adsorbs uniformly onto the silica surface due to the solubility drop.

-

-

Conditioning: Flush with n-Hexane/Isopropanol (99:1) for 2 hours until the baseline stabilizes.

Workflow Diagram

Figure 2: The "In-Situ" precipitation coating workflow. The solvent switch forces the lipophilic ligand to coat the stationary support uniformly.

Validation & Quality Control

Once the column is coated, it must be validated to ensure the chiral selector is active and accessible.

Test Conditions

-

Mobile Phase: n-Hexane / Isopropanol (90:10 v/v). Note: Avoid high percentages of polar solvents (DCM, THF, Chloroform) which will strip the coating.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Temperature: 25°C.

Test Probes (Analytes)

To verify the "Pirkle" mechanism, use analytes with complementary electronic character (Electron Deficient):

-

N-(3,5-Dinitrobenzoyl)-L-leucine (Enantiomer A)

-

N-(3,5-Dinitrobenzoyl)-D-leucine (Enantiomer B)

Expected Performance Data

| Parameter | Symbol | Target Value | Interpretation |

| Retention Factor | 2.0 - 5.0 | Indicates sufficient ligand loading on the silica. | |

| Separation Factor | > 1.20 | Indicates successful chiral recognition (thermodynamic difference). | |

| Resolution | > 1.5 | Baseline separation achieved. |

Troubleshooting & Stability

Bleed Issues

Symptom: Drifting baseline or loss of resolution over time. Cause: Ligand is desorbing (washing off) the column. Solution:

-

Ensure the mobile phase is strictly non-polar (Hexane/Heptane based).

-

Saturate the mobile phase with a trace amount of the ligand (Reciprocity method) to maintain equilibrium, though this is expensive.

-

Permanent Fix: Use C18 silica as the support instead of bare silica to increase hydrophobic interaction with the N-butyl chain.

Peak Tailing

Symptom: Asymmetric peaks for polar analytes. Cause: Exposed silanol groups on the silica support interacting with the analyte. Solution:

-

Add 0.1% Acetic Acid or Triethylamine to the mobile phase (depending on analyte acidity/basicity).

-

Use "End-capped" silica for the initial packing.

References

-

Pirkle, W. H., & Pochapsky, T. C. (1989). Considerations of Chiral Recognition Relevant to the Liquid Chromatographic Separation of Enantiomers. Chemical Reviews, 89(2), 347–362.

-

Davankov, V. A. (1989). Separation of enantiomeric compounds using chiral HPLC. Chromatographia, 27, 475–482.

-

Subramanian, G. (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference for coating techniques).

-

Welch, C. J. (1994). Evolution of Chiral Stationary Phase Design in the Pirkle Laboratories. Journal of Chromatography A, 666, 3-26.

Application Notes and Protocols for Peptide Coupling of Cbz-Isoleucine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Challenges of Cbz-Isoleucine Coupling

The synthesis of peptides with precise sequences is a cornerstone of modern drug discovery and biochemical research. The incorporation of N-benzyloxycarbonyl (Cbz)-protected isoleucine (Cbz-Ile-OH) presents a unique set of challenges that necessitate careful consideration of experimental design. The inherent steric hindrance of the β-branched side chain of isoleucine can significantly impede the rate of peptide bond formation, potentially leading to incomplete reactions and the formation of deletion sequences.[1][2] Furthermore, the activation of the carboxyl group of Cbz-isoleucine can create a chiral center susceptible to racemization, compromising the stereochemical integrity of the final peptide.[3][4]

This comprehensive guide provides a detailed exploration of experimental methods for the successful coupling of Cbz-isoleucine. We will delve into the mechanistic underpinnings of various coupling strategies, offer field-proven insights into mitigating common side reactions, and provide detailed, step-by-step protocols for practical implementation in both solution-phase and solid-phase peptide synthesis (SPPS).

The Dual Challenge: Steric Hindrance and Racemization

The primary obstacles in coupling Cbz-isoleucine are twofold:

-

Steric Hindrance: The bulky sec-butyl side chain of isoleucine, positioned near the α-carbon, physically obstructs the approach of the incoming amine nucleophile. This steric clash slows down the reaction kinetics, often requiring more potent coupling reagents or extended reaction times to achieve complete acylation.[2]

-

Racemization: The activation of the carboxylic acid of an N-protected amino acid can lead to the formation of a 5(4H)-oxazolone intermediate. The α-proton of this planar intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical configuration. Subsequent nucleophilic attack can then occur from either face of the oxazolone ring, resulting in a mixture of L- and D-isomers in the final peptide.[3] Urethane-protected amino acids, such as those with Cbz or Fmoc groups, are generally more resistant to racemization than peptide fragments. However, the risk is not entirely eliminated, especially with sterically hindered residues where longer reaction times and more forcing conditions may be necessary.[5]

The selection of an appropriate coupling methodology is therefore a critical balancing act between achieving high coupling efficiency and preserving the stereochemical purity of the isoleucine residue.

A Comparative Overview of Coupling Reagents for Cbz-Isoleucine

The choice of coupling reagent is paramount for the successful incorporation of Cbz-isoleucine. The following table provides a comparative summary of commonly used coupling reagents, highlighting their performance in the context of sterically hindered couplings. The data presented is illustrative and based on typical outcomes for sterically hindered amino acids.[2][6] Actual yields and racemization levels can be sequence-dependent.

| Coupling Reagent/System | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |

| DCC/HOBt or DIC/HOBt | Carbodiimide | 85-95 | Moderate | Low to Moderate | Cost-effective. Dicyclohexylurea (DCU) byproduct from DCC is poorly soluble, making it less suitable for SPPS.[2] Diisopropylurea from DIC is more soluble.[5] The addition of HOBt is crucial to suppress racemization.[4] |

| EDC/HOBt | Carbodiimide | 88-96 | Moderate | Low to Moderate | Water-soluble carbodiimide and its urea byproduct simplify purification via aqueous extraction in solution-phase synthesis.[2] |

| HBTU/DIPEA | Aminium/Uronium Salt | 95-98 | Fast | Low | A reliable and efficient option for routine couplings.[2][4] |

| HATU/DIPEA | Aminium/Uronium Salt | >98 | Very Fast | Very Low | Highly efficient, particularly for sterically hindered couplings, due to the formation of a highly reactive OAt-active ester.[4][7] |

| PyBOP/DIPEA | Phosphonium Salt | High | Fast | Low | Byproducts are generally less hazardous than those of its predecessor, BOP. Efficient for rapid couplings.[6] |

| COMU/DIPEA | Aminium/Uronium Salt | >98 | Very Fast | Very Low | Offers coupling efficiencies comparable to HATU with a potentially better safety profile as it is not based on potentially explosive HOBt or HOAt derivatives.[4] |

Mechanistic Insights into Peptide Coupling

A fundamental understanding of the reaction mechanisms is crucial for troubleshooting and optimizing coupling reactions involving Cbz-isoleucine.

Carbodiimide-Mediated Coupling

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), activate the carboxylic acid of Cbz-isoleucine to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine component of the growing peptide chain. However, the O-acylisourea is also susceptible to intramolecular rearrangement to form an unreactive N-acylurea, a common side reaction that terminates the peptide chain. The addition of a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form a less reactive but more stable HOBt-ester, which is less prone to side reactions and effectively minimizes racemization.[8]

HATU-Mediated Peptide Coupling Workflow.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the coupling of Cbz-isoleucine in both solution-phase and solid-phase synthesis.

Protocol 1: Solution-Phase Coupling of Cbz-Isoleucine using HATU

This protocol is suitable for the synthesis of dipeptides or for fragment condensation in solution.

Materials:

-

Cbz-L-Isoleucine (1.0 eq.)

-

Amino acid methyl or ethyl ester hydrochloride (1.0 eq.)

-

HATU (1.05 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Dissolution: In a clean, dry round-bottom flask, dissolve Cbz-L-Isoleucine (1.0 eq.) and HATU (1.05 eq.) in anhydrous DMF.

-

Activation: To the stirred solution, add DIPEA (1.5 eq.) and stir at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

-

Amine Addition: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq.) in a minimal amount of DMF and add DIPEA (1.0 eq.) to neutralize the salt. Add this solution to the activated Cbz-isoleucine mixture.

-

Coupling Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. For sterically hindered couplings, the reaction may require several hours to overnight for completion.

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Extraction: Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure Cbz-protected dipeptide.

Protocol 2: Solid-Phase Coupling of Cbz-Isoleucine using DIC/HOBt

This protocol is designed for the incorporation of Cbz-isoleucine as the final amino acid in a solid-phase peptide synthesis (SPPS) workflow. [9] Materials:

-

Peptide-resin with a free N-terminal amine (1.0 eq.)

-

Cbz-L-Isoleucine (3.0 eq.)

-

N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq.)

-

1-Hydroxybenzotriazole (HOBt) (3.0 eq.)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Solid-phase synthesis vessel

-

Shaker or bubbler for agitation

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the synthesis vessel.

-

Amino Acid Activation: In a separate vial, dissolve Cbz-L-Isoleucine (3.0 eq.) and HOBt (3.0 eq.) in DMF.

-

Coupling Reaction: Drain the DMF from the swollen resin. Add the Cbz-isoleucine/HOBt solution to the resin, followed by the addition of DIC (3.0 eq.).

-

Agitation: Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended, or a double coupling can be performed.

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative test for free amines, such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

-

Washing: If the Kaiser test is negative, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

-

Double Coupling (if necessary): If the Kaiser test is positive (blue beads), repeat steps 2-6.

-

Final Deprotection and Cleavage: Proceed with the final deprotection of side-chain protecting groups and cleavage of the peptide from the resin according to the specific chemistry of the resin and protecting groups used.

Troubleshooting and Optimization

-

Incomplete Coupling: For sterically hindered couplings, consider using a more potent coupling reagent like HATU or COMU. [4][7]Increasing the equivalents of the amino acid and coupling reagent (e.g., to 5 equivalents in SPPS) can also improve efficiency. Extended reaction times or performing a "double coupling" (repeating the coupling step with fresh reagents) are also effective strategies. [9]* Racemization: To minimize racemization, ensure that an additive such as HOBt or HOAt is used, particularly with carbodiimide reagents. [4]Avoid excessive amounts of base and prolonged pre-activation times. Performing the coupling at a lower temperature (e.g., 0 °C) can also help to suppress epimerization. [10]* Aggregation: In SPPS, peptide chains rich in hydrophobic residues like isoleucine can aggregate, leading to poor coupling efficiency. Switching to a more polar solvent like N-methylpyrrolidone (NMP) or adding a chaotropic salt can help to disrupt aggregation.

Conclusion

The successful incorporation of Cbz-isoleucine into a peptide sequence requires a strategic approach that directly addresses the challenges of steric hindrance and potential racemization. By selecting highly efficient coupling reagents such as HATU or COMU, or by utilizing optimized carbodiimide protocols with additives like HOBt, researchers can achieve high yields of the desired peptide while maintaining its stereochemical integrity. The detailed protocols and troubleshooting guidance provided in this document serve as a practical resource for scientists and professionals in the field of peptide synthesis, enabling the robust and reliable production of Cbz-isoleucine-containing peptides for a wide range of applications.

References

- Benchchem. (2025). Application Notes and Protocols for Cbz-D-Leu-Val-Boc in Solid-Phase Peptide Synthesis. Benchchem.

- Benchchem. (2025). A Comparative Guide to Coupling Reagents for Cbz-D-Arg(Pbf)-OH in Peptide Synthesis. Benchchem.

- Benchchem. (2025). Application Notes and Protocols for the Synthesis of Cbz-D-Leu-Val Using Various Peptide Coupling Reagents. Benchchem.

- RSC Publishing. (n.d.).

- Benchchem. (2025). A Comparative Guide to CBZ-D-VALINE and Boc-D-valine in Solid-Phase Peptide Synthesis. Benchchem.

- ChemRxiv. (2022). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv.

- VDOC.PUB. (n.d.). Peptide Synthesis: Methods And Protocols. VDOC.PUB.

- National Center for Biotechnology Information. (n.d.). Practical N-to-C peptide synthesis with minimal protecting groups. PMC.

- PubMed. (n.d.). Studies on sensitivity to racemization of activated residues in couplings of N-benzyloxycarbonyldipeptides. PubMed.

- ResearchGate. (2025). The Efficient Preparation of Di and Tripeptides by Coupling N -(Cbz or Fmoc-α-aminoacyl)benzotriazoles with Unprotected Amino Acids.

- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.

- ResearchGate. (2025). Determination of extent of epimerization under optimized conditions.

- MDPI. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

- Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides.

- Reddit. (2024). Best peptide coupling method in DMF?. Reddit.

- Benchchem. (2025). A Comparative Guide to Racemization in Peptide Synthesis: BOP Reagent vs. Modern Coupling Agents. Benchchem.

- ResearchGate. (2021). What are good peptide coupling reagents when epimerization is not a concern?.

- PubMed. (2007).

- ResearchGate. (2024). Continuous Chiral Inversion by Coupling Enzymatic Racemization with Enantioselective Fluidized Bed Crystallization.

- MDPI. (2020). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. MDPI.

- Benchchem. (2025). A Comparative Study of Isoleucine Derivatives in Solid-Phase Peptide Synthesis. Benchchem.

- ACS Publications. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.

- PubMed. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed.

- Benchchem. (2025).

- ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.

- Benchchem. (2025). Application Notes and Protocols for Solid-Phase Synthesis of Cbz-Protected Peptides. Benchchem.

- MDPI. (2021).

- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.

- Luxembourg Bio Technologies. (2017).

- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.

- Benchchem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Benchchem.

- Google Patents. (2019). WO2019217116A1 - Method for solution-phase peptide synthesis.

- ResearchGate. (n.d.). Synthesis of N-Cbz protected dipeptides 18–19.

- The Royal Society of Chemistry. (n.d.). Peptide coupling using recyclable bicyclic benziodazolone. The Royal Society of Chemistry.

- PubMed. (1992). Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. PubMed.

- PMC. (2016). A Biocompatible Condensation Reaction for Labeling of Terminal Cysteines on Proteins. PMC.

- ResearchGate. (2025). Solid-phase peptide synthesis by fragment condensation: Coupling in swelling volume.

- Reddit. (2024).

- Chemistry LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase. Chemistry LibreTexts.

- PMC. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. bachem.com [bachem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. file.globalso.com [file.globalso.com]

- 8. Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles | MDPI [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of Crude N-Butyl L-Cbz-Isoleucinamide

[1]

Case ID: PUR-ILE-CBZ-004 Subject: Optimization of Workup and Purification Protocols for Hydrophobic Cbz-Amino Acid Amides Status: Active Guide Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1]

Executive Summary & Molecule Profile

Compound: N-Butyl L-Cbz-isoleucinamide

Physicochemical Profile: Highly hydrophobic.[1] The combination of the lipophilic isoleucine side chain (

Common Challenges:

-

"Oiling Out": The N-butyl chain disrupts crystal lattice packing, often resulting in a viscous oil rather than a solid precipitate.

-

Urea Contamination: If DCC was used as the coupling agent, dicyclohexylurea (DCU) is a persistent impurity.[2]

-

Diastereomeric Purity: Isoleucine possesses two chiral centers (

and

Phase 1: The Chemical Workup (Liquid-Liquid Extraction)[1]

Objective: Remove unreacted amine (n-butylamine), unreacted acid (Cbz-Ile-OH), and water-soluble coupling byproducts (EDC urea, HOBt).

The Protocol: Do not rely on water alone. The hydrophobicity of your product requires a strict pH-controlled wash sequence to prevent emulsion formation and ensure impurity removal.

-

Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) for extractions if possible, as it forms stubborn emulsions with amide/peptide mixtures.[1]

-

Acid Wash (Remove Amine): Wash

with 5% KHSO₄ (aq) or 10% Citric Acid .-

Critical Note: Avoid strong acids like 1N HCl if the exposure time is long; while Cbz is generally acid-stable, citric acid is gentler and prevents any risk of acid-catalyzed hydrolysis of the amide bond or side-chain reactions.[1]

-

-

Base Wash (Remove Acid/Phenols): Wash

with Saturated NaHCO₃ .-

Mechanics: Converts unreacted Cbz-Ile-OH and HOBt into their water-soluble salts.[1]

-

-

Brine Wash: Wash

with saturated NaCl to remove trapped water. -

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

Visualization: Extraction Workflow

Figure 1: Standard Liquid-Liquid Extraction (LLE) workflow for hydrophobic amide purification.

Phase 2: Crystallization & Trituration (The "Oil" Problem)

The Issue: The N-butyl group adds significant rotational freedom, often preventing the formation of a stable crystal lattice. The product frequently isolates as a "honey-like" oil.

The Solution: Trituration If your product is an oil, do not attempt standard recrystallization (heating/cooling) immediately. Instead, use trituration to wash away surface impurities and induce solidification.[1]

Recommended Solvent Systems:

| Method | Solvent A (Good Solvent) | Solvent B (Anti-Solvent) | Protocol |

| Trituration | Diethyl Ether | Hexane / Pentane | Dissolve oil in min.[1] Ether; add Hexane until cloudy. Scratch glass to induce nucleation. |

| Recrystallization | Ethyl Acetate | Hexane | Dissolve in hot EtOAc; add warm Hexane dropwise until turbidity persists. Cool slowly to 4°C. |

| Precipitation | Ethanol | Water | Dissolve in Ethanol; pour into stirring ice-water. (Risk: May form gum/oil). |

Self-Validating Step: If the product oils out again upon cooling:

-

Re-heat to dissolve.

-

Add a "seed crystal" (if available) or scratch the inner wall of the flask with a glass rod.

-

Cool very slowly (wrap flask in a towel to insulate).

Phase 3: Troubleshooting & FAQs

Q1: I used DCC as my coupling agent, and there is a white solid that won't dissolve in my extraction solvent. What is it?

Diagnosis: This is Dicyclohexylurea (DCU) , the primary byproduct of DCC coupling.[2][3][4][5] It is notoriously difficult to remove because it is sparingly soluble in almost everything.

Corrective Action:

-

Cold Filtration: Before extraction, cool the reaction mixture (in DCM or EtOAc) to -20°C for 2 hours. DCU will precipitate. Filter through a Celite pad.[2][6][7][8]

-

Solvent Switch: If DCU persists, switch your coupling agent to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for future batches.[1] The urea byproduct of EDC is water-soluble and is completely removed in the Acid Wash (Phase 1).

Q2: My product yield is good, but the optical rotation is off. Why?

Diagnosis: You likely have Racemization .

The isoleucine

Corrective Action:

-

Prevention: Always use HOBt (Hydroxybenzotriazole) or Oxyma as an additive during coupling to suppress racemization [1]. Keep the reaction temperature at 0°C during the addition of reagents.

-

Purification: Diastereomers (L-Ile vs D-allo-Ile) have different physical properties.[1] They can often be separated by flash chromatography using a Silica column with a gradient of Hexane:EtOAc (80:20 to 50:50) .

Q3: The product is a sticky gum that traps solvent. How do I get a powder?

Diagnosis: Solvent entrapment in amorphous solids. Corrective Action:

-

Dissolve the gum in a small amount of DCM.[9]

-

Evaporate on a rotovap until it foams.

-

Re-dissolve in Diethyl Ether and evaporate again (repeat 2x). Ether helps displace heavier solvents.

-

High-vacuum drying for 24 hours is mandatory.

Visualization: Troubleshooting Logic Tree

Figure 2: Diagnostic logic for common purification failures.[1]

References

-

Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

-

Bachem. (2024).[8] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

-

BenchChem. (2025).[6][10][11] Navigating Byproduct Removal in Peptide Synthesis: DCU vs DIU. Technical Support Bulletin. Link[1]

-

Isidro-Llobet, A., et al. (2009).[1] Amino acid-protecting groups.[1][4][6][9][11][12][13][14][15][16] Chemical Reviews, 109(6), 2455-2504.[1] Link[1]

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. peptide.com [peptide.com]

- 4. bachem.com [bachem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Concise Synthesis of Pseudane IX, Its N-Oxide, and Novel Carboxamide Analogs with Antibacterial Activity [mdpi.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. peptide.com [peptide.com]

- 15. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 16. thieme-connect.com [thieme-connect.com]

Technical Support Center: Overcoming Steric Hindrance in N-Butyl Amidation of Isoleucine

Executive Summary: The "Beta-Branching" Challenge

Welcome to the technical support hub. You are likely here because the reaction between Isoleucine (Ile) and n-butylamine is proceeding with sluggish kinetics, low yields, or unacceptable racemization.

The Root Cause: Isoleucine is a

This guide provides a self-validating, troubleshooting-first approach to solving these specific issues.

Diagnostic Hub: Troubleshooting & FAQs

Use this section to diagnose your specific failure mode.

Issue A: "My LCMS shows starting material remaining even after 24 hours."

Diagnosis: Kinetic stalling due to steric hindrance. The activation rate is too slow, or the active ester is stable but unreactive toward the amine. Solution: Switch to a "Generational" Coupling Reagent.

-

Standard (Fail): EDC/NHS or HBTU often fail here. The active ester is not electrophilic enough to overcome the steric barrier.

-

Fix: Use HATU (small scale) or T3P (Propylphosphonic anhydride) (large scale).

-

Why? HATU generates an O-azabenzotriazole ester, which benefits from the "neighboring group effect" (anchimeric assistance) of the pyridine nitrogen, accelerating aminolysis by orders of magnitude compared to HOBt esters.

-

Protocol Adjustment: Increase concentration. Steric reactions are bimolecular; increasing concentration from 0.1 M to 0.3–0.5 M significantly drives kinetics.

-

Issue B: "I have good conversion, but the product is a 50:50 mixture of diastereomers (Racemization)."

Diagnosis: Base-induced proton abstraction. The slow coupling rate allows the base (e.g., DIPEA) to abstract the

-

Immediate Action: Switch from DIPEA/TEA to Sym-Collidine (2,4,6-trimethylpyridine) .

-

Why? Collidine is a weaker, non-nucleophilic base that is sufficient to neutralize the acid generated but too sterically hindered to effectively abstract the

-proton.

-

-

Alternative: Use T3P in ethyl acetate/pyridine. T3P is acidic and requires base, but it shows remarkably low racemization rates because the byproduct is a water-soluble salt, and activation is highly concerted.

Issue C: "The reaction turns into a gel or precipitates early."

Diagnosis: Hydrogen-bond aggregation (Beta-sheet formation). Even short hydrophobic segments like Ile-amides can aggregate, burying the reactive site. Solution: Disrupt the Solvation Shell.

-

Solvent Switch: Move from DCM to DMF or NMP .

-

Additive: Add LiCl (0.4 M) to the reaction mixture. Lithium ions disrupt hydrogen bond networks, keeping the growing chain solvated and accessible.

Comparative Data: Reagent Selection Matrix

Choose your reagent based on your project phase.

| Feature | HATU (The "Gold Standard") | T3P (The "Process Friendly") | COMU (The "Modern Hybrid") |

| Reactivity (Steric) | Highest (Excellent for Ile/Val) | High (Good for Ile) | Very High (Comparable to HATU) |

| Racemization Risk | Low (if base is controlled) | Lowest (Inherently safer) | Low (Oxyma leaving group) |

| Purification | Difficult (Byproducts are organic) | Easiest (Water wash removes all) | Moderate |

| Atom Economy | Poor (High MW waste) | Good | Moderate |

| Best Use Case | Discovery / <1g scale | Scale-up / >10g scale | Safety-conscious labs (Non-explosive) |

Validated Protocols

Protocol A: High-Throughput / Discovery Scale (HATU Method)

Best for: <100 mg scale, where yield is priority over cost.

-

Dissolve: Dissolve

equiv of Fmoc-Ile-OH and -

Activate: Add

equiv of Sym-Collidine (or DIPEA if Collidine unavailable, but keep at -

Couple: Add

equiv of n-butylamine . -

Monitor: Stir at Room Temp for 2 hours. Monitor by LCMS.

-

Workup: Dilute with Ethyl Acetate. Wash with 5% LiCl (x3), 5% Citric Acid (x2), and Brine. Dry over MgSO4.

Protocol B: Process / Scale-Up (T3P Method)

Best for: >1g scale, ease of purification, and racemization control.

-

Setup: Charge flask with

equiv Fmoc-Ile-OH , -

Addition: Cool to

C. Add-

Note: T3P is added last to prevent premature hydrolysis.

-

-

Reaction: Allow to warm to RT and stir for 4–12 hours.

-

Workup (The "Magic" Step): Add water. Separate layers. Wash organic layer with 1N HCl, then sat. NaHCO3.

-

Result: T3P byproducts are water-soluble.[1] Evaporation usually yields pure product without column chromatography.

-

Visualizing the Logic: Troubleshooting Workflow

The following diagram illustrates the decision matrix for optimizing this specific reaction.

Caption: Logical workflow for diagnosing and resolving steric and stereochemical issues in Isoleucine amidation.

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

- Authoritative review on HATU, COMU, and mechanism of steric activ

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3] Organic Process Research & Development, 20(2), 140–177. Link

- Source for T3P scalability and low racemization d

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Biotage. (2023).[7] "Five Tips and Tricks for Success in Solid Phase Peptide Synthesis." Link

- Practical guide on concentr

Sources

- 1. reddit.com [reddit.com]

- 2. chimia.ch [chimia.ch]

- 3. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 5. bachem.com [bachem.com]

- 6. peptide.com [peptide.com]

- 7. reddit.com [reddit.com]

Safety Operating Guide

Technical Protocol: Disposal and Handling of N-Butyl L-Cbz-isoleucinamide

Executive Summary & Chemical Context

N-Butyl L-Cbz-isoleucinamide is a specialized hydrophobic peptide intermediate commonly used in the synthesis of protease inhibitors (e.g., calpain inhibitors) and peptidomimetics.[1][2] Structurally, it consists of an isoleucine core protected at the N-terminus by a benzyloxycarbonyl (Cbz) group and modified at the C-terminus with an n-butyl amide.[1][2]

Why This Protocol Matters: Unlike common solvents or salts, this compound lacks a specific RCRA waste code (e.g., P- or U-list).[1][2] However, its disposal requires strict adherence to Structure-Activity Relationship (SAR) safety principles.[1][2] Improper disposal (e.g., acid hydrolysis in drain lines) can release n-butylamine , a toxic and corrosive precursor, or benzyl derivatives.[2]

This guide provides a self-validating disposal workflow designed to neutralize these risks, ensuring compliance with GLP (Good Laboratory Practice) and environmental safety standards.

Derived Safety Profile (SAR Analysis)

Since a specific SDS is often unavailable for custom intermediates, the following hazard profile is derived from its functional groups (Amide, Carbamate, Alkyl chain).

| Property | Derived Assessment | Operational Implication |

| Physical State | White to off-white solid/powder.[1][2] | High dust potential; use N95/P100 respiratory protection. |

| Solubility | Lipophilic; insoluble in water, soluble in DMSO/MeOH. | Do not attempt aqueous drain disposal. |

| Stability | Stable at RT; hydrolyzes in strong acid/base. | Segregate from strong acids to prevent amine release. |

| Combustibility | High Carbon/Nitrogen content. | Excellent candidate for high-temp incineration.[1][2] |

| Toxicity | Treat as H302 (Harmful if swallowed) & H315 (Irritant). | Double-glove (Nitrile) is mandatory.[1][2] |

Pre-Disposal Characterization & Handling

Before disposal, you must categorize the waste stream. Use this "Self-Validating" check to ensure the material is safe for the selected waste bin.

Validation Step: The "Solubility & pH Check"

-

Take a small aliquot (~10 mg).

-

Add 1 mL of water. Observation: Material should float or sink without dissolving.

-

Check pH of the supernatant. Requirement: pH 6–8 (Neutral).[1]

-

If pH < 5 or > 9: The material may be contaminated with cleavage reagents (TFA or Piperidine). Neutralize before binning.

-

Packaging Requirements:

-

Primary Container: High-Density Polyethylene (HDPE) or Amber Glass wide-mouth jar.

-

Labeling: Must be labeled "Non-RCRA Regulated Chemical Solid - Toxic Organic."[1][2]

-

Addendum Label: Clearly write "Contains: Peptide Intermediate (Cbz-Ile-NHBu)."

Disposal Workflows

The primary disposal route is thermal destruction to break down the stable amide/carbamate bonds.

-

Segregation: Isolate from oxidizers (peroxides, nitrates) to prevent exothermic reaction.

-

Containerization: Transfer solid directly into a Combustible Chemical Waste Drum (Fiber or Poly drum).

-

Destruction Method: High-Temperature Incineration (Rotary Kiln) at >1000°C.[1][2]

Commonly dissolved in DMSO, Methanol, or DCM.

-

Solvent Identification: Determine the primary solvent carrier.

-

Halogenated (DCM): Segregate into "Halogenated Organic Waste."

-

Non-Halogenated (DMSO/MeOH): Segregate into "High BTU Organic Waste."

-

-

Precipitation (Optional Volume Reduction):

-

If dissolved in water-miscible solvent (e.g., DMSO), add excess water to precipitate the hydrophobic this compound.[1][2]

-

Filter the solid (dispose as Scenario A) and dispose of the filtrate as aqueous waste (if non-toxic). Note: Only recommended for large-scale (>100g) disposal to reduce incineration costs.[1][2]

-

Visualized Decision Frameworks

Diagram 1: Waste Stream Segregation Logic This decision tree guides the researcher to the correct disposal bin based on the physical state and solvent carrier.

Caption: Logical flow for segregating peptide intermediate waste streams to ensure regulatory compliance.

Diagram 2: Thermal Decomposition Pathway (Justification for Incineration) Why incineration? This diagram illustrates the breakdown of the molecule, highlighting why chemical hydrolysis is dangerous (release of amines) vs. incineration (safe destruction).

Caption: Comparison of degradation pathways.[1][2] Incineration prevents the release of toxic n-butylamine.[1][2]

Emergency Response (Spill Protocol)

If a spill occurs during handling:

-

Solid Spill: Do not sweep dry dust (aerosol risk). Wet the powder slightly with an inert oil (e.g., mineral oil) or use a HEPA vacuum. Scoop into a waste jar.

-

Solution Spill: Absorb with vermiculite or clay-based absorbent.[2] Do not use paper towels if the solvent is an oxidizer-incompatible chemical.[1][2]

-

Decontamination: Wipe surface with 10% bleach solution followed by water to degrade trace peptide residues.

References

-

PubChem. (2025).[5][6][7][8] Compound Summary: N-Butylbenzenesulfonamide (Structural Analog Hazard Data). National Library of Medicine. Link

-

Isidro-Llobet, A., et al. (2019).[1][2] Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Journal of Organic Chemistry. Link[1]

-

ECHA. (2024). Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity. European Chemicals Agency.[2][5][6] Link

-

American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Link

Sources

- 1. Benzyl (S)-1-((2s,3s)-1-(3-(6-Amino-9h-Purin-9-Yl)propylamino)-2-Hydroxy-1-Oxopentan-3-Ylamino)-4-Methyl-1-Oxopentan-2-Ylcarbamate | C27H38N8O5 | CID 49867051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzyl carbamate | C8H9NO2 | CID 12136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cbz-amino acid [m.chemicalbook.com]

- 4. diagenode.com [diagenode.com]

- 5. N-Butylacetamide | C6H13NO | CID 61265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cbz-Valine ganciclovir | C22H28N6O7 | CID 135465678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-Nitrosodibutylamine | C8H18N2O | CID 13542 - PubChem [pubchem.ncbi.nlm.nih.gov]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.